molecular formula C8H4BrF3O B13555475 1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one

1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one

Cat. No.: B13555475
M. Wt: 253.02 g/mol
InChI Key: AFIIHPCAJJIZHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one is an organic compound with the chemical formula C8H5BrF3O. It is a colorless to pale yellow liquid, known for its significant application value in organic synthesis. This compound is commonly used as a fluorination reagent, catalyst, and intermediate in the synthesis of various drugs, dyes, and chemicals .

Preparation Methods

The synthesis of 1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one typically involves the reaction of acetophenone with bromine and hydrogen fluoride. The process begins with the addition of acetophenone to a reaction vessel, followed by the gradual addition of hydrogen fluoride and bromine. After the reaction is complete, the product is isolated and purified . Industrial production methods may involve similar steps but on a larger scale, with additional purification processes to ensure the compound’s purity and quality.

Chemical Reactions Analysis

1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one undergoes various chemical reactions, including:

Scientific Research Applications

1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which 1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one exerts its effects involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins, thereby modifying their activity. The pathways involved may include inhibition of enzyme activity or alteration of protein function, depending on the specific application .

Comparison with Similar Compounds

1-(3-Bromo-2-fluorophenyl)-2,2-difluoroethan-1-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various specialized applications.

Properties

Molecular Formula

C8H4BrF3O

Molecular Weight

253.02 g/mol

IUPAC Name

1-(3-bromo-2-fluorophenyl)-2,2-difluoroethanone

InChI

InChI=1S/C8H4BrF3O/c9-5-3-1-2-4(6(5)10)7(13)8(11)12/h1-3,8H

InChI Key

AFIIHPCAJJIZHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C(=O)C(F)F

Origin of Product

United States

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